L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine
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Overview
Description
L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine is a peptide compound composed of seven amino acids: serine, threonine, isoleucine, valine, tyrosine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives with protective groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Scientific Research Applications
L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various cellular pathways, leading to biological effects. For instance, peptides can bind to receptors on cell surfaces, triggering intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
- DABCYL-Lys-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-Met-Glu-EDANS trifluoroacetate .
Uniqueness
L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Biological Activity
L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine is a complex peptide composed of multiple amino acids. Its biological activity is of significant interest in various fields, including pharmacology, biochemistry, and cellular biology. This article reviews the biological functions, mechanisms of action, and potential therapeutic applications of this peptide.
Overview of Biological Activity
1. Role in Cellular Metabolism:
L-serine, a key component of the peptide, is recognized for its crucial role in cellular metabolism. It serves as a precursor for the synthesis of purine nucleotides and plays a significant part in one-carbon metabolism, which is vital for DNA synthesis and repair. Research indicates that L-serine can modulate metabolic pathways associated with liver function, particularly in conditions like non-alcoholic fatty liver disease (NASH) .
2. Neuroprotective Effects:
L-serine has been implicated in neuroprotection and cognitive function. Studies suggest that it may influence neurotransmitter synthesis and support neuronal health. Altered serine levels have been associated with psychiatric disorders, highlighting its importance in brain development and function . The conversion of L-serine to D-serine is particularly relevant in the context of synaptic signaling and neuroprotection .
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction: The peptide can bind to specific enzymes and receptors, influencing their activity. For example, it may affect serine racemase activity, which converts L-serine to D-serine, a critical modulator of NMDA receptors in the brain .
- Transport Mechanisms: Research on amino acid transporters indicates that L-threonine and L-serine share transport systems in E. coli, suggesting that similar mechanisms may be present in mammalian systems . These transporters are crucial for maintaining cellular levels of these amino acids.
Case Studies
1. Clinical Trials on Serine Supplementation:
A clinical trial investigating oral serine supplementation demonstrated significant reductions in hepatic fat content among participants with obesity-related liver disease. This study highlighted the potential of serine to modulate liver metabolism positively .
2. Neurodevelopmental Studies:
Research on animal models has shown that serine supplementation can improve cognitive functions and mitigate symptoms associated with neurodevelopmental disorders. The findings suggest that adequate serine levels are essential for optimal brain function during development .
Table 1: Summary of Biological Activities Associated with this compound
Biological Activity | Description |
---|---|
Cellular Metabolism | Precursor for purines; involved in one-carbon metabolism |
Neuroprotection | Supports neuronal health; influences neurotransmitter synthesis |
Hepatic Function | Modulates metabolic pathways related to liver health |
Transport Mechanisms | Interacts with amino acid transporters affecting uptake |
Research Findings
Recent studies have focused on the implications of serine metabolism in various diseases:
- Fatty Liver Disease: Supplementation with serine has shown promise in reducing fat accumulation in the liver, suggesting therapeutic potential for metabolic disorders .
- Neurological Disorders: Alterations in serine levels have been linked to conditions such as schizophrenia and autism spectrum disorders, emphasizing the need for further research into its role as a therapeutic agent .
Properties
CAS No. |
648424-18-4 |
---|---|
Molecular Formula |
C30H48N6O11 |
Molecular Weight |
668.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H48N6O11/c1-6-15(4)23(35-29(45)24(16(5)39)36-25(41)19(31)12-37)28(44)34-22(14(2)3)27(43)32-20(11-17-7-9-18(40)10-8-17)26(42)33-21(13-38)30(46)47/h7-10,14-16,19-24,37-40H,6,11-13,31H2,1-5H3,(H,32,43)(H,33,42)(H,34,44)(H,35,45)(H,36,41)(H,46,47)/t15-,16+,19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
SCHSNTIMIUZUKG-SVRNMFNJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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